2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
®-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazole derivative. Compounds of this nature are often studied for their potential applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the trifluoromethyl group and the pyridine ring can impart unique chemical properties, making it a compound of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenyl and pyridine derivatives.
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving amides and aldehydes or ketones.
Chirality Introduction: The ®-configuration can be introduced using chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Synthesis: Utilizing scalable reactions that maintain the chiral integrity of the product.
Purification: Techniques such as crystallization or chromatography to ensure high purity.
Quality Control: Rigorous testing to confirm the chemical structure and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazole moiety.
Reduction: Reduction reactions may target the pyridine ring or the oxazole ring.
Substitution: The trifluoromethyl group and the pyridine ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Studied for potential biological activities such as enzyme inhibition or receptor binding.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which ®-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group and the pyridine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Lacks the trifluoromethyl group.
®-4-Phenyl-2-(5-methylpyridin-2-yl)-4,5-dihydrooxazole: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ®-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole can significantly alter its chemical properties, such as lipophilicity and metabolic stability, making it unique compared to its analogs.
Properties
Molecular Formula |
C15H11F3N2O |
---|---|
Molecular Weight |
292.26 g/mol |
IUPAC Name |
4-phenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)11-6-7-12(19-8-11)14-20-13(9-21-14)10-4-2-1-3-5-10/h1-8,13H,9H2 |
InChI Key |
YZOJKEJLMYATFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=NC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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